3-Chloro-5-methylthiophene-2-carboxylic acid
Overview
Description
3-Chloro-5-methylthiophene-2-carboxylic acid is an organic compound with the molecular formula C6H5ClO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methylthiophene-2-carboxylic acid typically involves the chlorination of 5-methylthiophene-2-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
5-Methylthiophene-2-carboxylic acid+SOCl2→3-Chloro-5-methylthiophene-2-carboxylic acid+SO2+HCl
The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:
Electrophilic Substitution: The chlorine atom on the thiophene ring can be substituted by other electrophiles.
Nucleophilic Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Electrophilic Substitution: Products include brominated or nitrated derivatives of the original compound.
Nucleophilic Substitution: Products include esters or amides formed from the carboxylic acid group.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include thiophenes with reduced functional groups.
Scientific Research Applications
3-Chloro-5-methylthiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 3-Chloro-5-methylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chlorine atom and the carboxylic acid group can influence its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
Similar Compounds
5-Methylthiophene-2-carboxylic acid: Lacks the chlorine atom, leading to different reactivity and applications.
3-Bromo-5-methylthiophene-2-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, affecting its chemical properties.
3-Chloro-2-methylthiophene-5-carboxylic acid: Isomer with different substitution pattern, leading to variations in reactivity.
Uniqueness
3-Chloro-5-methylthiophene-2-carboxylic acid is unique due to the specific positioning of the chlorine and carboxylic acid groups on the thiophene ring. This arrangement imparts distinct electronic and steric properties, making it valuable for targeted chemical synthesis and specific applications in research and industry .
Properties
IUPAC Name |
3-chloro-5-methylthiophene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2S/c1-3-2-4(7)5(10-3)6(8)9/h2H,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJIMVUEBVROJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
229343-22-0 | |
Record name | 3-chloro-5-methylthiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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